molecular formula C16H28O B14127506 Hexadeca-10,12,14-trien-1-ol CAS No. 122182-48-3

Hexadeca-10,12,14-trien-1-ol

Cat. No.: B14127506
CAS No.: 122182-48-3
M. Wt: 236.39 g/mol
InChI Key: MCHQISQIMHEGAY-UHFFFAOYSA-N
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Description

Hexadeca-10,12,14-trien-1-ol is a long-chain fatty alcohol with a unique structure characterized by three conjugated double bonds at positions 10, 12, and 14. This compound is known for its role as a pheromone component in certain insect species, particularly the cocoa pod borer moth (Conopomorpha cramerella)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadeca-10,12,14-trien-1-ol involves several key steps. One efficient method starts with commercially available materials and includes the following steps :

    Sonogashira Coupling: This step involves the coupling of (E)-5-bromopent-4-en-1-ol with (E)-5-bromopent-4-enal to form an enyne intermediate.

    Stereoselective Hydrogenation: The enyne intermediate undergoes stereoselective hydrogenation to form the desired conjugated double bonds.

    Wittig Reaction: The final step involves the Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide to form the 10Z-double bond.

The overall yield of this synthesis is approximately 30.4% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-10,12,14-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadeca-10,12,14-trien-1-ol has several scientific research applications:

Comparison with Similar Compounds

Hexadeca-10,12,14-trien-1-ol can be compared with other long-chain fatty alcohols and pheromone components:

This compound is unique due to its specific double bond positions and its role in the pheromone communication system of certain insect species, making it a valuable compound for both scientific research and practical applications in pest management.

Properties

CAS No.

122182-48-3

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-10,12,14-trien-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,17H,8-16H2,1H3

InChI Key

MCHQISQIMHEGAY-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CCCCCCCCCCO

Origin of Product

United States

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